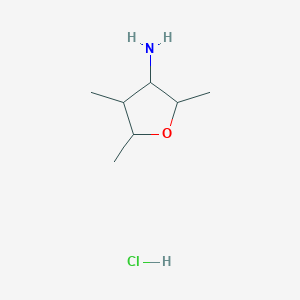

![molecular formula C9H18ClN B3007902 2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride CAS No. 2287335-01-5](/img/structure/B3007902.png)

2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride, commonly known as Bicuculline, is a potent antagonist of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It is a bicyclic compound that has been extensively studied for its scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis and Oxidation Applications

Cage-like Amines Synthesis : 2-(1-Bicyclo[2.2.1]heptanyl)ethanamine hydrochloride contributes to synthesizing sulfonamides with cage-like fragments, useful in organic chemistry for generating complex molecular structures (Kas’yan et al., 2009).

Chemical Transformations : It reacts with succinic anhydride, leading to the formation of amido acids and carboximides with cage-like fragments. This shows its potential in creating diverse chemical compounds (Kas’yan et al., 2008).

Crystal Structure and Molecular Analysis

Crystal Structure Determination : The compound has been used to understand the crystal structure and hydrogen-bonding properties of related molecules, contributing to the field of crystallography and molecular modeling (Plettner et al., 2005).

Molecular Structure Synthesis : It assists in synthesizing and analyzing the structure of conformationally restricted analogues, aiding in comparative molecular studies (Glass et al., 1990).

Biocidal and Corrosion Inhibition

Biocidal Properties : A derivative, 2-(Decyithio)Ethanamine Hydrochloride, has shown biocidal properties, indicating potential applications in controlling microbial growth (Walter & Cooke, 1997).

Corrosion Inhibition : It has applications in corrosion inhibition, contributing to material science and industrial maintenance (Wahyuningrum et al., 2008).

Additional Applications

- Dioxolane Derivatives Synthesis : Utilized in synthesizing dioxolane derivatives of D-camphorquinone, aiding in the development of novel organic compounds (Clegg et al., 1995).

- Geometric and Steric Analysis : Plays a role in studying the pyramidalization of double bonds in bicyclic alkanes, contributing to theoretical chemistry (Carrupt & Vogel, 1985).

- Carbohydrate Derivative Preparation : Aids in the preparation of carbohydrate derivatives, demonstrating its utility in organic synthesis and pharmaceutical research (Ager & East, 1994).

Mecanismo De Acción

Target of Action

The primary target of 2-(1-Bicyclo[22It’s known that many amines interact with various receptors and enzymes in the body, influencing physiological processes .

Mode of Action

The compound has been shown to adsorb and build into the lipid bilayer, changing the charge, modulus of transverse elasticity, and ion permeability of the membranes . This interaction can prevent the interaction of certain proteins (like the influenza virus matrix protein) with the membrane .

Biochemical Pathways

Changes in membrane properties can influence numerous cellular processes, including signal transduction, ion transport, and cell adhesion .

Pharmacokinetics

Detailed pharmacokinetic data for 2-(1-Bicyclo[22As an amine, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the lipid bilayer. By altering membrane properties, it can influence the function of membrane-bound proteins and the transport of ions and other molecules across the membrane .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature could potentially alter the compound’s structure and hence its activity .

Propiedades

IUPAC Name |

2-(1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-6-5-9-3-1-8(7-9)2-4-9;/h8H,1-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEQRECSDJSVIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]acetamide;hydrochloride](/img/structure/B3007820.png)

![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3007822.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide](/img/structure/B3007823.png)

![3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3007824.png)

![2-((4-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007825.png)

![1-[7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl]ethanone](/img/structure/B3007829.png)

![8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3007831.png)

![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3007835.png)

![6-Propyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3007841.png)